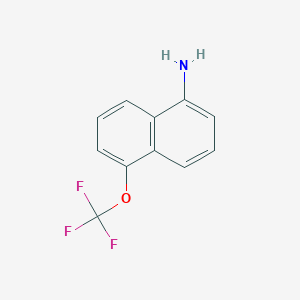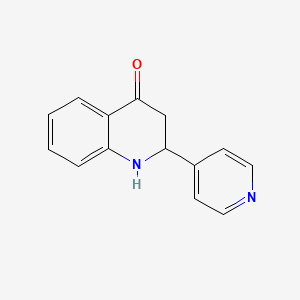
Cyclohexanone, 2-(4-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinolin-4-yl)cyclohexanone is a heterocyclic compound that features a quinoline moiety fused with a cyclohexanone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The quinoline ring system is known for its diverse biological activities, making derivatives like 2-(Quinolin-4-yl)cyclohexanone valuable in drug discovery and development.
準備方法
The synthesis of 2-(Quinolin-4-yl)cyclohexanone can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions. Another approach is the Pfitzinger reaction, which involves the reaction of isatin with ketones in the presence of a base .
Industrial production methods often utilize transition metal-catalyzed reactions or green chemistry protocols to enhance yield and reduce environmental impact. For instance, the use of ionic liquids as solvents and catalysts has been explored to achieve efficient synthesis of quinoline derivatives .
化学反応の分析
2-(Quinolin-4-yl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated quinoline derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
2-(Quinolin-4-yl)cyclohexanone has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(Quinolin-4-yl)cyclohexanone involves its interaction with various molecular targets and pathways. In biological systems, quinoline derivatives often act by inhibiting enzymes or interfering with DNA replication. For example, quinoline-based drugs like chloroquine inhibit the heme polymerase enzyme in malaria parasites, leading to their death . The specific molecular targets and pathways depend on the derivative and its intended application.
類似化合物との比較
2-(Quinolin-4-yl)cyclohexanone can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, known for its broad range of biological activities.
Chloroquine: An antimalarial drug that shares the quinoline core structure.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
The uniqueness of 2-(Quinolin-4-yl)cyclohexanone lies in its cyclohexanone moiety, which imparts distinct chemical and biological properties compared to other quinoline derivatives
特性
CAS番号 |
3311-61-3 |
|---|---|
分子式 |
C15H15NO |
分子量 |
225.28 g/mol |
IUPAC名 |
2-quinolin-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C15H15NO/c17-15-8-4-2-6-13(15)11-9-10-16-14-7-3-1-5-12(11)14/h1,3,5,7,9-10,13H,2,4,6,8H2 |
InChIキー |
VALAVCAYYXZOEG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)C2=CC=NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)


![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)

![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)


![(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)




